molecular formula C18H15ClN6O2 B2959964 3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 904011-18-3

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one

Número de catálogo: B2959964
Número CAS: 904011-18-3
Peso molecular: 382.81
Clave InChI: YAEOEATYMNITQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked via a methyl group to a 1,3,5-triazine ring. The triazine moiety is substituted with a 4-methylphenylamino group at position 6 and an amino group at position 4. The compound’s molecular formula is C₁₉H₁₆ClN₇O₂, with a molecular weight of 433.84 g/mol (calculated based on structural analysis) .

Propiedades

IUPAC Name

3-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-10-2-5-12(6-3-10)21-17-23-15(22-16(20)24-17)9-25-13-8-11(19)4-7-14(13)27-18(25)26/h2-8H,9H2,1H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEOEATYMNITQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one (CAS No. 904011-18-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN6O2C_{18}H_{15}ClN_6O_2, with a molecular weight of 370.45 g/mol. The structure features a triazine ring and a benzoxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate significant cytotoxic effects against human cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties :
    • Preliminary investigations have indicated potential anticonvulsant effects, suggesting that modifications in the molecular structure could enhance these properties .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve interaction with specific cellular pathways related to apoptosis and cell cycle regulation. Molecular dynamics simulations have suggested that the compound interacts hydrophobically with target proteins, which could be pivotal in its anticancer activity .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyCell LineIC50 (µM)Observations
Study AHT29 (Colon Cancer)1.98 ± 1.22Significant growth inhibition observed .
Study BJurkat (Leukemia)< 0.5Comparable efficacy to doxorubicin .
Study CSISO (Cervical Cancer)1.61 ± 1.92High cytotoxicity noted .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substituents on the triazine and benzoxazole rings significantly influence the biological activity of the compound:

  • Electron-donating groups (e.g., methyl groups) on the phenyl ring enhance cytotoxicity.
  • The presence of halogen atoms (like chlorine) appears essential for maintaining high levels of activity against cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazine-benzoxazolone hybrids. Below is a detailed comparison with three analogous compounds, focusing on structural variations, physicochemical properties, and substituent effects.

Structural and Physicochemical Comparison

Property Target Compound 3-[[4-amino-6-(2-chloroanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one 3-((2,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
CAS Number Not explicitly provided 905428-21-9 898650-35-6 898650-74-3
Molecular Formula C₁₉H₁₆ClN₇O₂ (inferred) C₁₇H₁₂Cl₂N₆O₂ C₁₇H₁₅FN₄O C₁₈H₂₀N₄O₃
Molecular Weight (g/mol) 433.84 403.22 310.33 352.40
Core Structure Benzoxazolone + 1,3,5-triazine Benzoxazolone + 1,3,5-triazine 1,2,4-triazinone 1,2,4-triazinone
Key Substituents - 4-Methylphenylamino (triazine)
- Chloro (benzoxazolone)
- 2-Chlorophenylamino (triazine)
- Chloro (benzoxazolone)
- 3-Fluorophenylamino (triazine)
- 4-Methylbenzyl (triazine)
- 2,4-Dimethoxyphenylamino (triazine)
- 4-Methylbenzyl (triazine)

Substituent Effects and Electronic Properties

Triazine Substitution Patterns: The target compound and the analog in share a 1,3,5-triazine core but differ in the phenylamino substituent (4-methylphenyl vs. 2-chlorophenyl). Compounds in and feature 1,2,4-triazinone cores, which are less common in drug design compared to 1,3,5-triazines. The 3-fluorophenylamino group in introduces moderate electronegativity, while the 2,4-dimethoxyphenyl group in provides steric bulk and increased solubility due to methoxy groups.

Benzoxazolone vs.

Molecular Weight and Drug-Likeness :

  • The target compound (433.84 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but analogs like (310.33 g/mol) and (352.40 g/mol) fall within acceptable ranges. The higher molecular weight of the target compound may limit oral bioavailability, a common challenge in triazine-based therapeutics.

Research Implications and Gaps

Biological Activity: No explicit data on the target compound’s activity are available in the provided evidence. However, analogs like (chlorophenyl-substituted) and (fluorophenyl-substituted) may exhibit antimicrobial or anticancer properties based on prior studies of triazine derivatives.

Synthetic Accessibility: The 4-methylphenylamino group in the target compound could simplify synthesis compared to the 2-chlorophenylamino group in , which may require stricter regioselective conditions.

Future Directions: Comparative studies on solubility, stability, and binding kinetics are needed to evaluate the practical advantages of benzoxazolone-triazine hybrids over 1,2,4-triazinone derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.